Home > Products > Screening Compounds P130119 > N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine
N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine - 318284-50-3

N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine

Catalog Number: EVT-3036701
CAS Number: 318284-50-3
Molecular Formula: C13H9ClF3N3O2
Molecular Weight: 331.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, also known as TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It has been investigated for its potential therapeutic application in central nervous system disorders.

Relevance: While structurally distinct from N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine, TP0439150 shares the presence of a trifluoromethyl and a substituted pyrazole ring, highlighting the exploration of these motifs in different drug discovery programs. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound emerged as a structurally diverse backup compound to TP0439150 in the pursuit of GlyT1 inhibitors. [] It exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetic properties, and effectively increases cerebrospinal fluid glycine concentrations in rats.

Relevance: Though this compound belongs to the imidazole chemical class, unlike the target compound N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine, both molecules feature a trifluoromethyl or trifluoromethoxy group, indicating the importance of these groups for achieving desired pharmacological properties. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide, also known as GPR39-C3, is a previously known GPR39 agonist. [] It has been used as a tool compound to study the pharmacology of GPR39.

Relevance: The paper discussing GPR39-C3 also describes two novel GPR39 agonists, 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) and 1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771), that were unexpectedly found to be allosterically modulated by zinc. [] The inclusion of N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine within the same dataset suggests potential research interest in its interactions with GPR39 and its modulation by zinc.

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: Initially a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through small-molecule screening. [] Its signaling activity, notably its potentiation by zinc, has been compared to that of GPR39-C3 and GSK2636771.

Relevance: LY2784544, like the target compound N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine, possesses a substituted pyrazole ring. [] The fact that both compounds are included in a study focusing on GPR39 agonists suggests potential research overlap and interest in the activity of the target compound at this receptor.

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: Another kinase inhibitor identified as a GPR39 agonist, GSK2636771 shows signaling characteristics comparable to LY2784544 and GPR39-C3, including allosteric modulation by zinc. []

Relevance: GSK2636771 incorporates a trifluoromethyl group, similar to the target compound N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine. [] This shared structural feature, along with their inclusion in the same research investigating GPR39 agonists, points to potential shared biological activity and research relevance.

Overview

N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is C20H15ClF3N3O2C_{20}H_{15}ClF_3N_3O_2 and it has a molecular weight of approximately 453.86 g/mol. The compound is classified as a pyrazole derivative, which is notable for its potential therapeutic applications, particularly in the modulation of various biological pathways.

Source and Classification

This compound can be sourced from various chemical databases, including PubChem and ChEMBL, where it is cataloged under identifiers such as PubChem CID 9659430 and ChEMBL ID CHEMBL1981677. The classification of this compound falls under the category of small molecules with potential pharmacological activity, particularly in the central nervous system.

Synthesis Analysis

Methods

The synthesis of N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving appropriate precursors that introduce the trifluoromethyl and chloromethyl groups.
  2. Methylene Bridge Formation: The methylene linkage can be formed through condensation reactions between amines and aldehydes or ketones.
  3. Benzoylation: The final step often involves the introduction of the benzoyloxy group via acylation reactions.

Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure features a pyrazole ring substituted with a trifluoromethyl group and a chloromethyl group, along with a benzoyloxy functional group. The structural formula can be represented as follows:

\text{N benzoyloxy N 5 chloro 1 methyl 3 trifluoromethyl 1H pyrazol 4 yl methylene}amine}

Data

Key structural data includes:

  • InChI Key: AFVGONWLNGCEGV-OPEKNORGSA-N
  • Hydrogen Bond Acceptors: 8
  • Hydrogen Bond Donors: 0
  • Log P (XlogP): 5.6, indicating significant lipophilicity.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of amines and pyrazoles. Notable reactions include:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Condensation Reactions: The methylene bridge allows for further condensation with other electrophiles.
  3. Redox Reactions: The presence of halogen atoms may facilitate redox chemistry under specific conditions.

Technical details on reaction mechanisms, such as transition states and intermediates, are essential for understanding reactivity.

Mechanism of Action

Process

The mechanism of action for N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is linked to its interaction with biological targets, particularly receptors involved in central nervous system functions. This compound has been studied for its potential role as a glycine transporter inhibitor, which may enhance glycine signaling pathways in the brain.

Data

Research indicates that compounds with similar structures often exhibit modulation at GPR39 receptors, suggesting that this compound may also engage in similar interactions that influence neurotransmitter release and receptor activity.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits several notable physical properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents due to its lipophilic nature.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation due to the presence of halogen substituents.

Relevant data from studies on similar compounds suggest that these properties play crucial roles in determining bioavailability and pharmacokinetics.

Applications

N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine has been investigated primarily for its potential applications in treating central nervous system disorders. Its ability to modulate glycine transport suggests therapeutic roles in conditions such as schizophrenia, depression, and anxiety disorders. Additionally, ongoing research into its pharmacological profile may reveal further applications in drug discovery programs targeting related pathways.

Properties

CAS Number

318284-50-3

Product Name

N-(benzoyloxy)-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine

IUPAC Name

[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate

Molecular Formula

C13H9ClF3N3O2

Molecular Weight

331.68

InChI

InChI=1S/C13H9ClF3N3O2/c1-20-11(14)9(10(19-20)13(15,16)17)7-18-22-12(21)8-5-3-2-4-6-8/h2-7H,1H3/b18-7+

InChI Key

MAEYWQBMVWMZJZ-CNHKJKLMSA-N

SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.